molecular formula C12H22Cl2N2 B8464542 Diethylaminoethylaniline dihydrochloride

Diethylaminoethylaniline dihydrochloride

Cat. No. B8464542
M. Wt: 265.22 g/mol
InChI Key: BAVMTSYATQUKTC-UHFFFAOYSA-N
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Patent
US07994172B2

Procedure details

To a round bottom flask, 62.6 mg (0.153 mmol) of 5 was dissolved in 1 mL of methanol. To this solution 1 mL of 4 N HCl in dioxane was added slowly, stirred at room temperature for 1 h and concentrated to afford a quantitative amount (52.7 mg) of 6.
Name
Quantity
62.6 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH2:7][NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:4][CH3:5])[CH3:2].[ClH:15]>CO.O1CCOCC1>[ClH:15].[ClH:15].[CH2:1]([N:3]([CH2:6][CH2:7][NH:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH2:4][CH3:5])[CH3:2] |f:4.5.6|

Inputs

Step One
Name
Quantity
62.6 mg
Type
reactant
Smiles
C(C)N(CC)CCNC1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.Cl.C(C)N(CC)CCNC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 52.7 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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